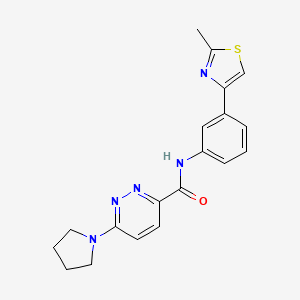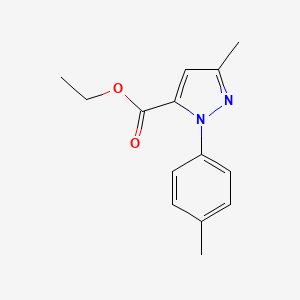
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and future directions in scientific research.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and related compounds have been explored in various chemical synthesis contexts. Notably, the synthesis and antimicrobial screening of compounds incorporating a similar thiazolidin-4-one structure and the role of oxazolidinones in these processes have been examined. Such studies have shown the potential of these compounds in developing new therapeutic interventions for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
2. Potential in Drug Development
Compounds with structures akin to N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide have been studied for their potential in drug development, particularly as inhibitors of certain enzymes or as components in novel drug formulations. For instance, the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2 highlight the relevance of these compounds in pharmaceutical research (Chekanov et al., 2014).
3. Catalytic and Reaction Studies
The use of oxazolidinone derivatives in catalytic and reaction studies is another area of research. For example, studies on the Cu-catalyzed coupling reaction of (hetero)aryl chlorides and amides using N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system demonstrate the utility of these compounds in enhancing chemical reactions (De, Yin, & Ma, 2017).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-25-15(26-4-2)12-18-16(21)17(22)19-13-6-8-14(9-7-13)20-10-5-11-27(20,23)24/h6-9,15H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKJVKRUYVHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)



![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)